(1R,3R,5R,7R)-N-[3-(MORPHOLIN-4-YL)PROPYL]ADAMANTAN-2-AMINE
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Overview
Description
(1R,3R,5R,7R)-N-[3-(MORPHOLIN-4-YL)PROPYL]ADAMANTAN-2-AMINE is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R,7R)-N-[3-(MORPHOLIN-4-YL)PROPYL]ADAMANTAN-2-AMINE typically involves the reaction of 2-adamantanone with 3-(4-morpholinyl)propylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. This could include continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5R,7R)-N-[3-(MORPHOLIN-4-YL)PROPYL]ADAMANTAN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The morpholine ring or the adamantane structure can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-[3-(4-morpholinyl)propyl]-2-adamantanone, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1R,3R,5R,7R)-N-[3-(MORPHOLIN-4-YL)PROPYL]ADAMANTAN-2-AMINE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of (1R,3R,5R,7R)-N-[3-(MORPHOLIN-4-YL)PROPYL]ADAMANTAN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide
- N-[3-(Dimethylamino)propyl]-4-[(4-[3-ethyl-7-(4-morpholinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-5-yl]phenyl]amino]carbonyl]amino]benzamide
- (1r,3r,5r,7r)-N-[3-(4-Morpholinyl)propyl]-2-adamantanamine
Uniqueness
(1R,3R,5R,7R)-N-[3-(MORPHOLIN-4-YL)PROPYL]ADAMANTAN-2-AMINE is unique due to its combination of a morpholine ring and an adamantane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of advanced materials and therapeutic agents .
Properties
Molecular Formula |
C17H30N2O |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)adamantan-2-amine |
InChI |
InChI=1S/C17H30N2O/c1(3-19-4-6-20-7-5-19)2-18-17-15-9-13-8-14(11-15)12-16(17)10-13/h13-18H,1-12H2 |
InChI Key |
PTOISOHRJJUJID-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
C1COCCN1CCCNC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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